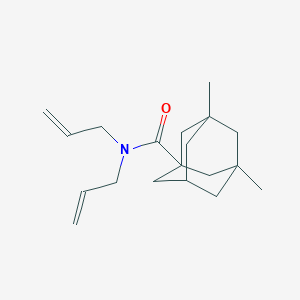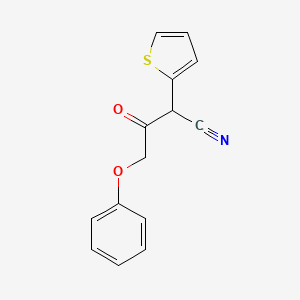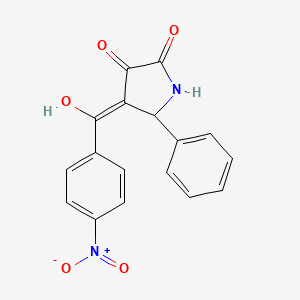
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide (DADMAC) is a synthetic chemical compound that has been widely used in various scientific research applications. DADMAC is a member of the family of cationic monomers, which are commonly used in the synthesis of polymers and copolymers.
作用机制
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide is a cationic monomer that has a positive charge. It can interact with negatively charged molecules, such as DNA, proteins, and cell membranes. The mechanism of action of this compound is based on electrostatic interactions, which can lead to the formation of complexes between this compound and the negatively charged molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can interact with DNA and inhibit the activity of certain enzymes. This compound can also interact with cell membranes and disrupt their structure and function. In addition, this compound can induce cell death and apoptosis in certain cell types.
实验室实验的优点和局限性
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to certain cell types and can interfere with the activity of certain enzymes. In addition, this compound can interact with other molecules in the cell, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide in scientific research. One direction is the development of new copolymers for drug delivery and tissue engineering. Another direction is the use of this compound in gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, this compound can be used in the synthesis of new materials for energy storage and conversion. Finally, more research is needed to understand the toxicological effects of this compound and its potential impact on the environment.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has been widely used in various scientific research applications. It can be synthesized through a relatively simple method and has several advantages for lab experiments. However, this compound also has some limitations and can be toxic to certain cell types. Future research directions for this compound include the development of new copolymers, gene therapy, and the synthesis of new materials for energy storage and conversion.
合成方法
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide can be synthesized through the reaction of 3,5-dimethyladamantan-1-amine with allyl chloride in the presence of a base. The resulting product is then reacted with acrylic acid to form this compound. The synthesis of this compound is relatively easy and can be performed on a large scale.
科学研究应用
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has been widely used in various scientific research applications. It is commonly used in the synthesis of polyelectrolytes, which are used in wastewater treatment, papermaking, and mineral processing. This compound is also used in the synthesis of copolymers, which have applications in drug delivery, tissue engineering, and gene therapy.
属性
IUPAC Name |
3,5-dimethyl-N,N-bis(prop-2-enyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-5-7-20(8-6-2)16(21)19-11-15-9-17(3,13-19)12-18(4,10-15)14-19/h5-6,15H,1-2,7-14H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNISGQJMMCIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
